

3,4-dichlorophenyl tropane analogue structure-activity relationship

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

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Core Structure and Key Analogues

The foundational compound is **Dichloropane (O-401, RTI-111)**, with the chemical name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]. Its basic structure and key analogues are summarized below:

Common Name / Code	Systematic Name / Key Feature	Molecular Formula / Weight	Key Pharmacological Profile (IC ₅₀)
Dichloropane (O-401, RTI-111) [1]	Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]	C ₁₅ H ₁₇ Cl ₂ NO ₂ / 314.21 g·mol ⁻¹ [1]	SNDRI [1]: • DAT: 0.79 nM • SERT: 3.13 nM • NET: 18 nM
MFZ 2-12 [2]	2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)tropane [2]	Information not specified in search results	Potent DAT inhibitor: • Dopamine uptake inhibition (IC ₅₀): 1.1 nM [2]
8-Oxa & 8-Thia Analogues [3]	2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxa(or thia)-bicyclo[3.2.1]octane [3]	Information not specified in search results	Potent dual DAT/SERT inhibitors [3]: • 8-Oxa (O-1072): DAT 3.3 nM, SERT 4.7 nM • 8-Thia (O-3516): DAT 2.0 nM, SERT 3.0 nM

Structure-Activity Relationship Analysis

Modifications to the core tropane structure profoundly impact its interaction with monoamine transporters.

Core Pharmacophore and Stereochemistry

The high affinity for monoamine transporters depends on a specific three-dimensional configuration. The (1R,2S,3S,5S) absolute stereochemistry is critical [1]. The 3 β -(3,4-dichlorophenyl) ring and the 2 β -carbomethoxy group are essential pharmacophoric elements [3]. Even the thermodynamic isomer with a *trans*-oriented CO₂Me group relative to the phenyl ring retains activity [1].

SAR of Specific Molecular Modifications

Structural Modification	Effect on DAT Affinity/Potency	Key Research Findings & Implications
3,4-Dichlorophenyl ring	Greatly enhances potency	The 3,4-dichloro substitution pattern is optimal, providing high affinity for both DAT and SERT [3].
2 β -Carbomethoxy Group	Crucial for high affinity	The ester group is a key hydrogen bond acceptor. Modifying the ester (e.g., to ethoxy, phenylethoxy) can be tolerated, but very large substituents (azido, isothiocyanato) cause a significant drop in potency [4].
8-Heteroatom Substitution	Maintains high potency; influences binding domain	Replacing the 8-nitrogen with oxygen or sulfur produces compounds with low nanomolar affinity for DAT and SERT [3]. This suggests non-identical binding domains for 8-aza vs. 8-oxa/8-thia tropanes.
Bivalent Ligand Strategy	Reduces potency (~10-fold)	Linking two tropane moieties with a spacer chain results in lower DAT affinity than their monovalent counterparts. This argues against two proximal tropane binding sites on a single DAT protein [3].

Experimental Protocols for Key Assays

The following methodologies are standard for evaluating the activity of novel tropane analogues.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay measures a test compound's ability to displace a radioactive ligand (like [³H]WIN 35,428) from the DAT binding site [2].

- **1. Membrane Preparation:** Homogenize rat striatal brain tissue (or cells expressing human DAT) in an ice-cold buffer (e.g., 0.32 M sucrose). Isolate the synaptosomal membrane fraction via differential centrifugation [3].
- **2. Incubation:** Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl, NaCl, pH 7.4). A negative control (buffer only) defines total binding, while a positive control (excess unlabeled cocaine) defines non-specific binding [3].
- **3. Filtration and Quantification:** Terminate the reaction by rapid vacuum filtration through glass-fiber filters to trap the membrane-bound radioligand. Wash filters multiple times with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter [3].
- **4. Data Analysis:** Calculate specific binding (total minus non-specific binding). Use non-linear regression analysis to determine the inhibitory constant (K_i) of the test compound [3].

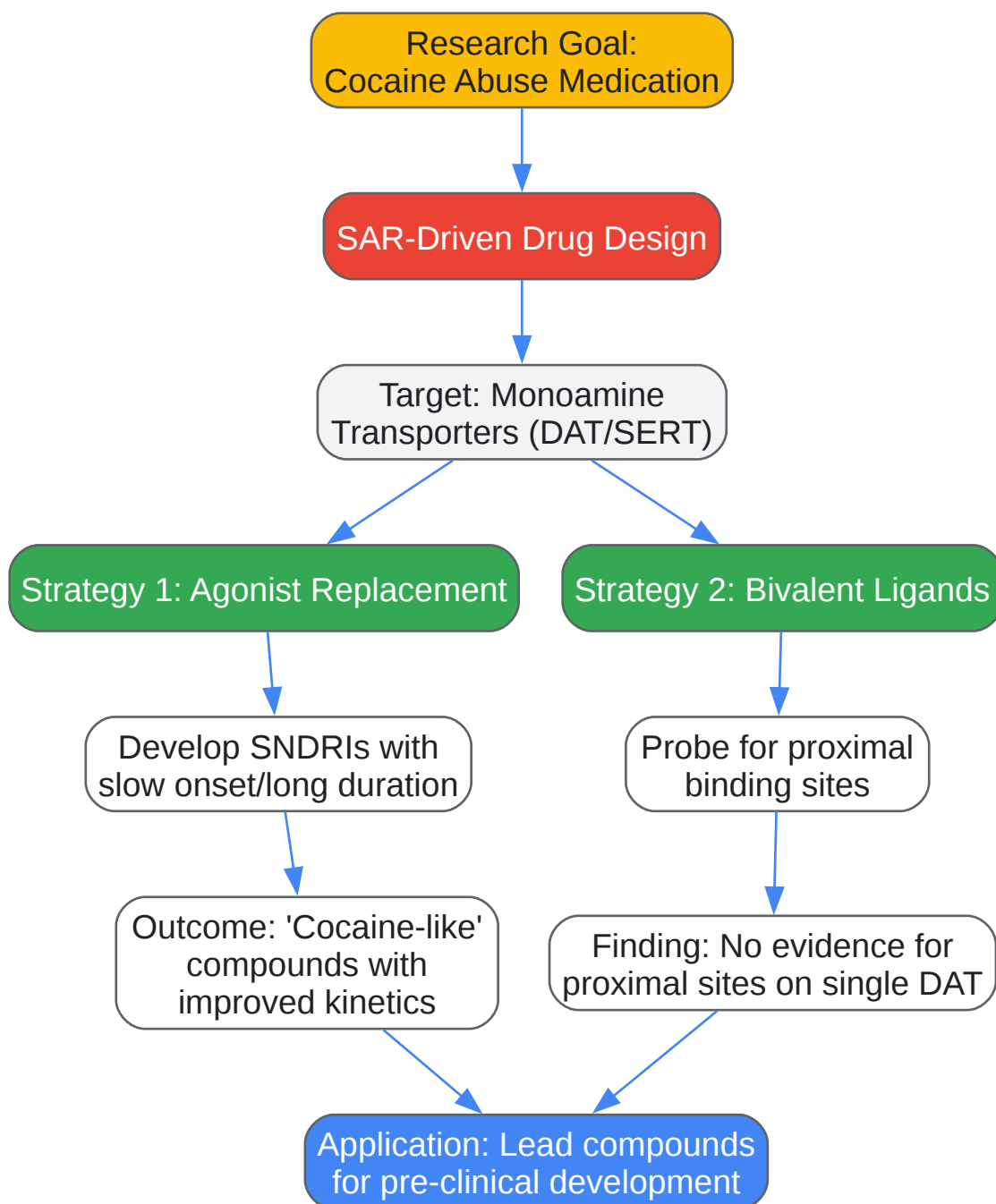
[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the test compound's ability to inhibit the transport of dopamine into synaptosomes [3].

- **1. Synaptosome Preparation:** Prepare a synaptosomal suspension from rat striatal tissue in a physiological oxygenated buffer (e.g., Krebs-Ringer HEPES) containing ascorbate and a monoamine oxidase inhibitor [3].
- **2. Uptake Reaction:** Pre-incubate the synaptosomal suspension with different concentrations of the test compound. Initiate uptake by adding a fixed concentration of [³H]dopamine. Run the reaction for a short, defined period (e.g., 5-10 minutes) at 37°C [3].
- **3. Termination and Quantification:** Stop the reaction by rapid filtration through filters, followed by ice-cold buffer washes. The amount of [³H]dopamine accumulated in the synaptosomes is measured by scintillation counting [3].
- **4. Data Analysis:** Calculate uptake inhibition relative to a vehicle control. Determine the IC_{50} value (concentration that inhibits 50% of uptake) using non-linear regression analysis [3].

Research Applications and Pathways

The primary research goal for 3,4-dichlorophenyl tropanes is the development of a pharmacotherapy for cocaine addiction, based on a "replacement agonist therapy" approach [3]. The following diagram illustrates the logical workflow and key strategies in this research domain.



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Key Takeaways for Researchers

- **3,4-Dichlorophenyl tropanes are potent SNDRI**s: The core structure provides a versatile template for developing high-affinity inhibitors for dopamine, serotonin, and norepinephrine transporters [1] [3].
- **Strategic modifications enable fine-tuning**: Altering the 2 β -ester group and the 8-heteroatom can significantly impact selectivity and potency, suggesting interactions with distinct binding domains on the transporters [4] [3].
- **Slower pharmacokinetics are achievable**: Compounds like dichloropane demonstrate that it is possible to design tropane analogues with a slower onset and longer duration of action than cocaine, a key property for a potential replacement therapy [1].
- **The bivalent ligand approach yields critical insights**: While not leading to high-potency drugs, this strategy has provided important negative data, challenging the hypothesis of proximal tropane binding sites on a single DAT and refining the molecular understanding of the target [3].

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To cite this document: Smolecule. [3,4-dichlorophenyl tropane analogue structure-activity relationship]. Smolecule, [2026]. [Online PDF]. Available at:

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